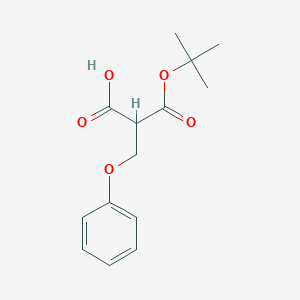

2-(Tert-butoxycarbonyl)-3-phenoxypropanoic acid

Description

2-(Tert-butoxycarbonyl)-3-phenoxypropanoic acid (CAS: 2716849-02-2) is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a phenoxy substituent. Its molecular formula is C₁₄H₁₉NO₅, with a molecular weight of 281.30 g/mol . This compound is widely utilized in pharmaceutical synthesis, particularly as a precursor for peptidomimetics or enzyme inhibitors .

Properties

Molecular Formula |

C14H18O5 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenoxymethyl)propanoic acid |

InChI |

InChI=1S/C14H18O5/c1-14(2,3)19-13(17)11(12(15)16)9-18-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16) |

InChI Key |

UOCVYXNSPDZNKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(COC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butoxycarbonyl)-3-phenoxypropanoic acid typically involves the reaction of 3-phenoxypropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature. The Boc group is introduced to protect the amine functionality, allowing for further chemical modifications without interference from the amine group .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonyl)-3-phenoxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc group can be selectively removed under acidic conditions, and the resulting amine can undergo further substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: The Boc group is often removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.

Major Products Formed

Oxidation: Phenoxypropanoic acid derivatives.

Reduction: Phenoxypropanol derivatives.

Substitution: Deprotected amine derivatives.

Scientific Research Applications

2-(Tert-butoxycarbonyl)-3-phenoxypropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the synthesis of peptides and proteins, where the Boc group protects amine functionalities during peptide bond formation.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of amine groups.

Industry: Applied in the production of fine chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of 2-(tert-butoxycarbonyl)-3-phenoxypropanoic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to protect the amine functionality, preventing unwanted side reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, revealing the free amine for further chemical modifications. This protection-deprotection strategy is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and properties of 2-(tert-butoxycarbonyl)-3-phenoxypropanoic acid compared to analogous compounds:

Key Observations:

- Phenoxy vs.

- Stereochemical Variations: The (S)-enantiomer of this compound (CAS: 1620620-05-4) is explicitly used in chiral syntheses, whereas non-specified stereochemistry in other analogs (e.g., ) may limit biological specificity .

- Fluorinated Derivatives : The trifluoromethyl and fluoro substituents in increase metabolic stability and binding affinity to hydrophobic enzyme pockets, a feature absent in the parent compound.

Biological Activity

2-(Tert-butoxycarbonyl)-3-phenoxypropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The compound is synthesized using standard organic chemistry techniques, often involving the protection of functional groups and coupling reactions. A typical synthetic route may include:

- Protection of Carboxylic Acid : The carboxylic acid group is protected using tert-butoxycarbonyl (Boc) anhydride.

- Alkylation : The protected acid can be alkylated with phenolic compounds to introduce the phenoxy group.

- Deprotection : The Boc group is removed under acidic conditions to yield the final product.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. For instance, it has shown:

- Inhibition of Cell Proliferation : The compound has been tested against A549 lung cancer cells, demonstrating a dose-dependent reduction in cell viability.

- Mechanism of Action : It appears to inhibit mitochondrial functions, leading to reduced ATP production and altered energy metabolism in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.0 | Inhibition of mitochondrial respiration |

| H460 | 4.5 | Suppression of HIF-1α expression |

These findings suggest that the compound may be a candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

A structure-activity relationship study indicates that modifications to the phenoxy group significantly affect biological activity. For example:

- Electron-Withdrawing Groups : Replacing electron-donating groups with electron-withdrawing groups on the phenolic ring resulted in decreased activity.

- Positioning of Substituents : The position of substituents on the aromatic ring was crucial; optimal activity was observed when certain groups were placed at the meta position.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer metabolism, such as lactate dehydrogenase.

- Modulation of Signaling Pathways : It influences signaling pathways related to cell survival and proliferation, particularly under hypoxic conditions.

Case Study 1: Lung Cancer Treatment

A recent study evaluated the efficacy of this compound in a preclinical model of lung cancer. The results indicated:

- Tumor Growth Inhibition : Mice treated with this compound showed a significant reduction in tumor size compared to controls.

- Survival Rates : Increased survival rates were noted in treated groups, suggesting potential as a therapeutic agent.

Case Study 2: Diabetes Management

Research has explored the use of this compound in managing diabetes through its effects on metabolic pathways. Findings include:

- Insulin Sensitivity Improvement : Animal models demonstrated enhanced insulin sensitivity and glucose uptake.

- Potential Mechanisms : The compound may modulate PPARγ activity, which is critical for glucose metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.